Dexamethasone pivalate

説明

Dexamethasone pivalate is a derivative of dexamethasone, a synthetic adrenal corticosteroid with potent anti-inflammatory properties . Dexamethasone is used to treat a variety of conditions including rheumatic problems, a number of skin diseases, severe allergies, asthma, chronic obstructive lung disease, and more .

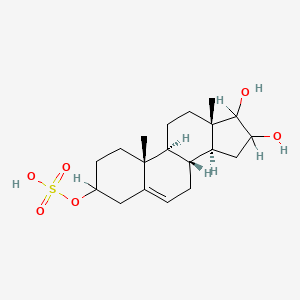

Molecular Structure Analysis

Dexamethasone pivalate has the empirical formula C27H37FO6 and a molecular weight of 476.58 . It is also known as Dexamethasone 21-trimethylacetate, 9-Fluoro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate .Chemical Reactions Analysis

The chemical reactions involving Dexamethasone pivalate are complex and involve various biological pathways. For instance, the drug has been found to have anti-inflammatory, immunosuppressant, and decongestant properties .Physical And Chemical Properties Analysis

Dexamethasone pivalate is a white to off-white crystalline powder . It is soluble in methanol, ethanol, and chloroform, but only slightly soluble in water .科学的研究の応用

Renal Injury Protection

Dexamethasone, a glucocorticoid receptor ligand, has demonstrated effectiveness in protecting against ischemia/reperfusion-induced renal injury. This protection is attributed to its anti-inflammatory and immunosuppressive properties, attenuating the signals for PI3K/AKT activation and thereby suppressing the inflammatory response (Zhang et al., 2013)(Zhang et al., 2013).

Neurodevelopmental Impacts

Prenatal treatment with Dexamethasone has been found to have significant long-term cognitive effects in healthy (non-CAH) DEX-treated children, particularly in females. These effects include lower scores in Wechsler Intelligence Scales for Children-III scale subtests and poorer visual spatial working memory performance (Wallensteen et al., 2016)(Wallensteen et al., 2016).

Cancer Therapy

In the context of lymphoid malignancies, Dexamethasone has been shown to induce apoptosis in human follicular lymphoma cell lines. The apoptosis is enhanced by the inhibition of PI3-kinase-Akt pathway, suggesting a potential combination therapy approach for lymphoid malignancies (Nuutinen et al., 2005)(Nuutinen et al., 2005).

Blood Pressure Monitoring

Research suggests that prenatal Dexamethasone treatment does not appear to adversely affect ambulatory blood pressure later in life in CAH-unaffected children and adults (Karlsson et al., 2022)(Karlsson et al., 2022).

Tumor Microenvironment Normalization

Dexamethasone has been found to normalize the tumor microenvironment in metastatic breast cancer, improving the delivery and efficacy of cisplatin-loaded nanocarriers. This is achieved by normalizing vessels and the extracellular matrix, leading to reduced interstitial fluid pressure and tissue stiffness (Martin et al., 2019)(Martin et al., 2019).

Embryogenesis and Neural Crest Development

Dexamethasone has been shown to disrupt cranial neural crest development during embryogenesis, causing craniofacial developmental defects and potentially leading to embryo demise (Cheng et al., 2017)(Cheng et al., 2017).

Nerve Blood Flow

Topically applied Dexamethasone has been observed to significantly reduce nerve blood flow in rat sciatic nerve fibers, raising questions about its mechanisms in dexamethasone-induced neurotoxic injury (Shishido et al., 2002)(Shishido et al., 2002).

Nanomedicine in Inflammatory Arthritis

In a head-to-head comparison study, various dexamethasone-containing nanomedicine formulations were evaluated for treating inflammatory arthritis, showing that slower drug release kinetics maintained longer therapeutic activity and better joint protection (Quan et al., 2014)(Quan et al., 2014).

Neurodevelopmental Outcomes in Pediatrics

Dexamethasone has been associated with changes in sleep and fatigue in pediatric patients with acute lymphoblastic leukemia, indicating an impact on their quality of life (Hinds et al., 2007)(Hinds et al., 2007).

作用機序

While the exact mechanism of action for Dexamethasone pivalate is not explicitly stated, it is likely similar to that of other corticosteroids. Corticosteroids like Dexamethasone work by reducing inflammation in the body. They do this by inhibiting phospholipase, which in turn decreases the production of inflammatory chemicals .

Safety and Hazards

Dexamethasone pivalate, like other corticosteroids, may have potential reproductive toxicity. It is classified as Category 1B for reproductive toxicity, meaning it may damage the unborn child . Other safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-15-11-19-18-8-7-16-12-17(29)9-10-24(16,5)26(18,28)20(30)13-25(19,6)27(15,33)21(31)14-34-22(32)23(2,3)4/h9-10,12,15,18-20,30,33H,7-8,11,13-14H2,1-6H3/t15-,18+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQRFWOHEPJZPS-JHUFMRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016661 | |

| Record name | Dexamethasone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone pivalate | |

CAS RN |

1926-94-9 | |

| Record name | Dexamethasone trimethylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K182597N9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)

![4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B1214113.png)

![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)

![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)

![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)